Potassium 1H-pyrazole-4-trifluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrazole Ring as a Scaffolding Moiety

- The pyrazole ring, a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms, serves as a valuable scaffold in medicinal chemistry due to its:

Trifluoroborate Group as a Functional Group

- The trifluoroborate group (BF3) plays a crucial role in KPTFB by:

- Modulating reactivity: The electron-withdrawing nature of the BF3 group can influence the reactivity of the pyrazole ring, making it susceptible to further functionalization and tailoring its properties for specific applications .

- Serving as a leaving group: In certain reactions, the BF3 group can detach from the molecule, allowing for the formation of new bonds and facilitating the introduction of desired functionalities .

Applications in Medicinal Chemistry

KPTFB's unique combination of functionalities makes it a versatile tool in medicinal chemistry research, with potential applications including:

- Development of novel therapeutic agents: KPTFB can serve as a building block for the synthesis of new drugs targeting various diseases by incorporating the pyrazole ring into the drug structure .

- Exploration of new mechanisms of action: Studies have explored KPTFB derivatives as potential inhibitors of various enzymes and other biological targets, providing insights into novel mechanisms for drug discovery .

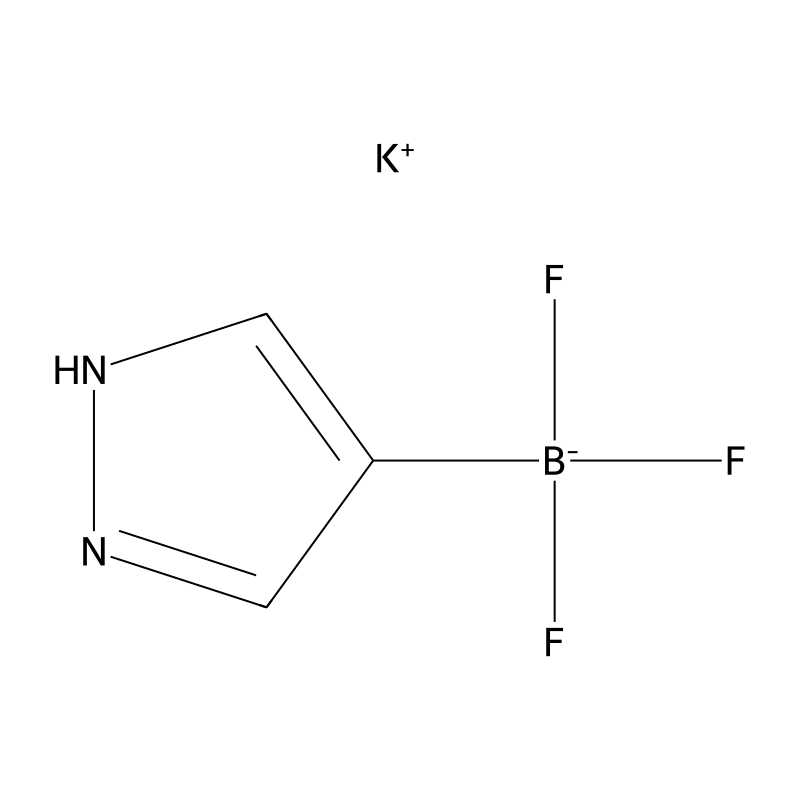

Potassium 1H-pyrazole-4-trifluoroborate is an organoboron compound with the molecular formula C₃H₃BF₃KN₂ and a CAS number of 1111732-81-0. This compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The trifluoroborate group (-BF₃) contributes to its unique reactivity and solubility properties, making it valuable in various chemical applications. Potassium 1H-pyrazole-4-trifluoroborate is typically used in research settings, particularly in organic synthesis and coordination chemistry .

- Cross-Coupling Reactions: It serves as a boron source in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and various nucleophiles.

- Nucleophilic Substitution: The trifluoroborate moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

- Coordination Chemistry: The compound can coordinate with transition metals, forming complexes that are useful in catalysis .

The synthesis of potassium 1H-pyrazole-4-trifluoroborate typically involves the following methods:

- Reaction of Pyrazole with Boron Trifluoride: Pyrazole can be reacted with boron trifluoride in the presence of potassium salts to yield potassium 1H-pyrazole-4-trifluoroborate.

- Direct Boronation: The compound can also be synthesized through direct boronation methods, where pyrazole derivatives are treated with boron reagents under controlled conditions .

Potassium 1H-pyrazole-4-trifluoroborate has several applications across different fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly for constructing complex molecules through cross-coupling reactions.

- Material Science: The compound's unique properties make it useful in developing new materials, including polymers and coatings.

- Agricultural Chemistry: It may find applications in agrochemicals due to its potential reactivity with various substrates .

Potassium 1H-pyrazole-4-trifluoroborate shares similarities with several other organoboron compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium Trifluoroborate | KBF₃ | A simpler boron compound without the pyrazole structure; used as a reagent in various reactions. |

| Sodium 1H-pyrazole-4-boronate | C₃H₃BKN₂ | Similar structure but uses sodium instead of potassium; often used in similar applications. |

| Triisopropylborane | C₁₂H₁₈B | A more sterically hindered boron compound; used in hydroboration reactions but lacks the pyrazole ring. |

Potassium 1H-pyrazole-4-trifluoroborate is unique due to its combination of the pyrazole ring and trifluoroborate group, allowing for specific reactivity patterns not found in simpler boron compounds .

Potassium 1H-pyrazole-4-trifluoroborate consists of a pyrazole ring substituted at the 4-position with a trifluoroborate group ([B−F₃]⁻) and a potassium counterion ([K⁺]). Key structural and physicochemical properties include:

| Property | Value |

|---|---|

| Molecular formula | C₃H₃BF₃KN₂ |

| Molecular weight | 173.98 g/mol |

| IUPAC name | Potassium trifluoro(1H-pyrazol-4-yl)boranuide |

| SMILES | B-(F)(F)F.[K+] |

| InChI | InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1 |

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, while the trifluoroborate group enhances stability against hydrolysis and oxidation compared to boronic acids. The potassium ion facilitates solubility in polar solvents such as methanol and acetonitrile.

Historical Development in Organotrifluoroborate Chemistry

The discovery of organotrifluoroborates dates to the 1960s, with early reports focusing on their synthesis from boronic acids and potassium bifluoride (KHF₂). A pivotal advancement occurred in 1995, when Vedejs demonstrated the direct conversion of boronic acids to potassium organotrifluoroborates using aqueous KHF₂, enabling large-scale preparation of air-stable reagents. This method became foundational for synthesizing derivatives like potassium 1H-pyrazole-4-trifluoroborate.

The development of iridium-catalyzed C–H borylation in the 2000s further expanded access to aryl- and heteroaryltrifluoroborates, including pyrazole variants. By 2015, over 600 organotrifluoroborates had been commercialized, reflecting their growing importance in synthetic chemistry.

Role in Modern Synthetic Organic Chemistry

Potassium 1H-pyrazole-4-trifluoroborate is primarily employed in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner for aryl or heteroaryl halides. Its advantages over boronic acids include:

- Enhanced stability: Resists protodeboronation and oxidative degradation.

- Monomeric structure: Avoids dimerization issues common in boronic acids.

- Functional group tolerance: Compatible with alcohols, amines, and halides.

Representative Applications:

The compound’s pyrazole moiety also enables chelation-assisted C–H activation, facilitating regioselective modifications at the 3- and 5-positions. For example, halogenation with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) yields 4-halo-pyrazole intermediates for sequential cross-coupling.

In total synthesis, potassium 1H-pyrazole-4-trifluoroborate has been used to construct natural products like Oximidine II and pharmaceutical intermediates. Its compatibility with aqueous reaction media aligns with green chemistry principles, reducing reliance on toxic solvents.

Spectroscopic Identification (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Infrared Spectroscopy)

The spectroscopic characterization of potassium 1H-pyrazole-4-trifluoroborate provides comprehensive structural information through multiple nuclear magnetic resonance techniques and infrared spectroscopy.

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of potassium 1H-pyrazole-4-trifluoroborate exhibits characteristic signals for the pyrazole ring protons. The pyrazole ring contains two distinct proton environments: H-3 and H-5 positions. These protons typically appear in the aromatic region between 6.5-8.0 ppm [4] [5]. The chemical shift values are influenced by the electron-withdrawing nature of the trifluoroborate group at the 4-position, which deshields the neighboring protons [6] [7].

The pyrazole NH proton, when present, appears as a broad signal around 12-15 ppm, characteristic of hydrogen-bonded NH groups in pyrazole derivatives [8] [6]. The exact chemical shift depends on the solvent system and temperature conditions used for the measurement [5] [9].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the pyrazole ring. The pyrazole carbons C-3, C-4, and C-5 exhibit distinct chemical shifts in the range of 100-150 ppm [7] [10]. The C-4 carbon, directly bonded to the trifluoroborate group, shows a characteristic downfield shift compared to unsubstituted pyrazole derivatives [6] [5].

The C-3 and C-5 carbons display chemical shifts that reflect the electronic environment influenced by the nitrogen atoms and the trifluoroborate substituent [10] [5]. The carbon atom bonded to boron (C-4) is often not observed in standard ¹³C nuclear magnetic resonance spectra due to quadrupolar relaxation effects from the boron nucleus [11] [12].

¹⁹F Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F nuclear magnetic resonance spectrum shows a single sharp signal for the three equivalent fluorine atoms in the trifluoroborate group. The chemical shift typically appears around -58 to -65 ppm, characteristic of tetrahedral trifluoroborate environments [13] [14]. The signal appears as a broad singlet due to rapid exchange of the fluorine atoms around the boron center [8] [15].

The ¹⁹F nuclear magnetic resonance technique has proven particularly valuable for monitoring reaction progress and identifying fluorinated species in synthetic procedures involving pyrazole trifluoroborates [13] [14] [15]. The chemical shift position can vary slightly depending on the electronic nature of the pyrazole substituents and the solvent system used [15].

¹¹B Nuclear Magnetic Resonance Spectroscopy

The ¹¹B nuclear magnetic resonance spectrum exhibits a broad signal around 5-7 ppm, characteristic of tetrahedral boron environments in trifluoroborate compounds [16] [17]. The signal broadening results from the quadrupolar nature of the boron nucleus [18] [12]. The chemical shift indicates the tetrahedral coordination geometry around the boron center [17] [12].

Infrared Spectroscopy

The infrared spectrum of potassium 1H-pyrazole-4-trifluoroborate displays several characteristic absorption bands. The B-F stretching vibrations appear as strong absorptions in the 1000-1600 cm⁻¹ region [19] [20]. The pyrazole ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range [21] [22].

The N-H stretching vibration of the pyrazole ring appears as a broad absorption around 3000-3500 cm⁻¹, depending on the hydrogen bonding environment [21] [23]. The C-H stretching vibrations of the pyrazole ring protons occur in the 2900-3100 cm⁻¹ region [21] [23].

X-ray Crystallographic Studies of Pyrazole Trifluoroborates

X-ray crystallographic analysis provides detailed three-dimensional structural information about pyrazole trifluoroborate compounds. The crystal structures of related trifluoroborate compounds reveal important structural features that are characteristic of this class of materials.

Crystal System and Space Group

Pyrazole trifluoroborate compounds commonly crystallize in various crystal systems depending on their substitution patterns and intermolecular interactions. The most frequently observed crystal systems include orthorhombic, monoclinic, and triclinic arrangements [24] [25] [26]. The specific space group depends on the molecular packing and hydrogen bonding patterns [27] [24].

For halogenated pyrazole derivatives, the orthorhombic crystal system with the Pnma space group is commonly observed [27] [28]. The 4-fluoro-1H-pyrazole structure, for example, crystallizes in the triclinic P1̄ space group [27] [29]. The choice of crystal system depends on the intermolecular interactions and the steric requirements of the substituents [25] [26].

Molecular Geometry and Bond Lengths

The molecular geometry of pyrazole trifluoroborate compounds shows characteristic bond lengths and angles. The pyrazole ring exhibits typical aromatic bond lengths with N-N distances around 1.35 Å [29] [30]. The C-N bond lengths vary depending on the electronic environment, with values ranging from 1.33 to 1.34 Å [29] [30].

The C-C bond lengths in the pyrazole ring typically fall in the range of 1.37-1.39 Å [29] [31]. The trifluoroborate group displays B-F bond lengths of approximately 1.38-1.42 Å, characteristic of tetrahedral boron environments [25] [32].

Intermolecular Interactions

The crystal structures of pyrazole trifluoroborate compounds reveal extensive intermolecular interactions that influence the solid-state packing. Hydrogen bonding patterns play a crucial role in determining the crystal structure [27] [33]. The pyrazole NH groups form hydrogen bonds with nitrogen atoms of neighboring molecules, creating various supramolecular motifs [27] [33].

The trifluoroborate anions participate in weak C-H···F interactions and halogen bonding when appropriate substituents are present [25] [26]. These interactions contribute to the overall stability of the crystal lattice [25] [26].

Layered Structures

Many trifluoroborate compounds exhibit layered crystal structures where the ionic components are arranged in distinct layers [25] [26]. The potassium cations typically coordinate to multiple fluorine atoms from different trifluoroborate anions, creating extended coordination networks [24] [25].

The layered structures can be classified as single-sheet or double-sheet arrangements depending on the mutual arrangement of the potassium cations [25] [26]. The presence of solvent molecules or specific substituents can influence the layered architecture [25] [26].

Comparative Analysis with Isomeric Pyrazole Trifluoroborates

The comparative analysis of isomeric pyrazole trifluoroborates reveals significant differences in their structural, spectroscopic, and chemical properties. The three possible isomers are 1H-pyrazole-3-trifluoroborate, 1H-pyrazole-4-trifluoroborate, and 1H-pyrazole-5-trifluoroborate.

Structural Differences

The primary structural difference between these isomers lies in the position of the trifluoroborate group on the pyrazole ring. The 4-position isomer (1111732-81-0) represents the most synthetically accessible and stable form [34] [35]. The 3-position and 5-position isomers exist in tautomeric equilibrium due to the mobile nature of the pyrazole NH proton [36] [37].

The 1H-pyrazole-3-trifluoroborate and 1H-pyrazole-5-trifluoroborate are essentially the same compound due to rapid tautomerization, with the CAS number 1013640-87-3 assigned to both forms [38] [39] [40]. This tautomerization occurs readily in solution and affects the spectroscopic properties of these compounds [36] [41].

Spectroscopic Distinctions

The spectroscopic properties of the isomeric pyrazole trifluoroborates show notable differences. The ¹H nuclear magnetic resonance spectra exhibit distinct coupling patterns and chemical shifts depending on the position of the trifluoroborate group [34] [35]. The 4-position isomer shows characteristic coupling patterns that differ from the 3/5-position isomers [35] [42].

The ¹³C nuclear magnetic resonance spectra provide clear evidence for the different substitution patterns [34] [35]. The carbon atoms adjacent to the trifluoroborate group show distinct chemical shifts that allow for unambiguous identification of the isomers [6] [5].

Chemical Stability and Reactivity

The chemical stability of the isomeric pyrazole trifluoroborates varies significantly. The 4-position isomer generally exhibits higher stability compared to the 3/5-position isomers [34] [35]. This stability difference is attributed to the electronic effects of the trifluoroborate group and the steric environment around the substitution site [35] [42].

The reactivity patterns of these isomers also differ in cross-coupling reactions and other synthetic transformations [34] [35]. The 4-position isomer shows enhanced reactivity in certain palladium-catalyzed cross-coupling reactions compared to the other isomers [35] [42].

Synthesis and Preparation

The synthesis of isomeric pyrazole trifluoroborates involves different synthetic approaches. The 4-position isomer can be prepared through direct borylation of pyrazole derivatives or through cyclization reactions of appropriately substituted precursors [34] [35]. The regioselectivity of these reactions depends on the reaction conditions and the nature of the starting materials [35] [42].

The preparation of 3/5-position isomers requires careful control of reaction conditions to avoid tautomerization and to achieve the desired substitution pattern [35] [37]. The synthetic methods often involve protection-deprotection strategies to control the regioselectivity [35] [42].

Data Tables

The following data tables summarize the key spectroscopic and structural parameters for potassium 1H-pyrazole-4-trifluoroborate:

| Technique | Key Parameter | Typical Range | Characteristic Features |

|---|---|---|---|

| ¹H NMR | Chemical shift | 6.5-8.0 ppm | Pyrazole ring protons H-3 and H-5 |

| ¹³C NMR | Chemical shift | 100-150 ppm | Pyrazole carbons C-3, C-4, C-5 |

| ¹⁹F NMR | Chemical shift | (-58) - (-65) ppm | Trifluoroborate BF₃ group |

| ¹¹B NMR | Chemical shift | 5-7 ppm | Tetrahedral boron environment |

| IR | Frequency | 1000-1600 cm⁻¹ | B-F stretching vibrations |

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₃BF₃KN₂ |

| Molecular Weight | 173.98 g/mol |

| CAS Number | 1111732-81-0 |

| SMILES | B-(F)(F)F.[K+] |

| InChI Key | IKWKPYJRTNMJDL-UHFFFAOYSA-N |

| Bond Type | Bond Length (Å) | Reference Compound |

|---|---|---|

| N-N | 1.35 | pyrazole |

| C-N (pyrrole-like) | 1.34 | 4-fluoro-1H-pyrazole |

| C-N (pyridine-like) | 1.33 | 4-fluoro-1H-pyrazole |

| C-C | 1.37-1.39 | pyrazole |

| C-H | 1.08 | pyrazole |

| B-F | 1.38-1.42 | trifluoroborate |

| Isomer Type | CAS Number | Molecular Weight | Substitution Pattern | Relative Stability |

|---|---|---|---|---|

| 1H-pyrazole-3-trifluoroborate | 1013640-87-3 | 173.98 | 3-position | Moderate |

| 1H-pyrazole-4-trifluoroborate | 1111732-81-0 | 173.98 | 4-position | High |

| 1H-pyrazole-5-trifluoroborate | 1013640-87-3 | 173.98 | 5-position (tautomer) | Moderate (tautomeric) |